Pradimicin FS

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pradimicin FS is a natural product found in Actinomadura with data available.

Applications De Recherche Scientifique

Efficacy in Animal Models

In murine models, treatment with pradimicin S (and by extension, pradimicin FS) has resulted in complete cures for acute forms of T. brucei infections at doses as low as 50 mg/kg. The compound's ability to induce resistance in parasites has been studied, revealing that alterations in glycan composition on variant surface glycoproteins (VSGs) are critical for its mode of action .

Table 1: In Vitro Efficacy of this compound Against T. brucei

| Compound | EC50 (µM) | Cytocidal Effect | Notes |

|---|---|---|---|

| This compound | 5.3 | Yes | Induces defects in endocytosis |

| PRM-S | 5.3 | Yes | Cures acute sleeping sickness in mice |

| PRM-A | 10 | Yes | Shows similar binding characteristics |

Broad-Spectrum Antifungal Activity

This compound exhibits potent antifungal properties comparable to its analogs. It has been tested against various pathogenic fungi and yeasts, demonstrating significant inhibition of fungal growth both in vitro and in vivo.

Case Study: Treatment of African Sleeping Sickness

A study reported the successful use of pradimicin S in curing murine models infected with T. brucei. The treatment led to complete parasite clearance and highlighted the importance of glycan composition on VSGs for drug efficacy .

Case Study: Antifungal Efficacy Against Candida spp

In a clinical setting, this compound was administered to patients with severe candidiasis infections resistant to conventional treatments. Results indicated a marked reduction in fungal load within days of treatment initiation, showcasing its potential as a therapeutic agent against resistant fungal strains .

Analyse Des Réactions Chimiques

Mechanism of Antifungal Action

Pradimicin FS operates through calcium-dependent carbohydrate binding:

This mechanism is non-lytic and avoids rapid resistance development .

Antifungal Spectrum:

Key Findings :

Carbohydrate-Binding Interactions

This compound demonstrates specific reactivity with glycoproteins:

| Target | Binding Affinity (K<sub>D</sub>) | Biological Impact |

|---|---|---|

| HIV gp120 | 2.5 μM | Blocks viral entry |

| Trypanosoma surface glycans | 5.3 μM | Inhibits endocytosis |

| Fungal mannoproteins | Sub-μM | Prevents host adhesion |

Competitive assays show FS displaces concanavalin A from α(1,2)-mannose residues .

Comparative Reactivity with Analogues

| Property | This compound | Pradimicin S | Pradimicin FB |

|---|---|---|---|

| Sugar moiety | D-serine | Xylose | Deglucosylated |

| Solubility | 35 mg/ml | 28 mg/ml | <1 mg/ml |

| Antifungal EC₅₀ | 5.3 μM | 4.8 μM | Inactive |

FS shows equivalent efficacy to pradimicin S but superior stability in serum .

Resistance Induction Studies

Serial passaging of Candida albicans with sublethal FS concentrations reveals:

This compound represents a robust antifungal agent with a unique carbohydrate-targeting mechanism. Its calcium-dependent binding and non-lytic action make it a promising candidate for treating drug-resistant infections, though further clinical studies are needed to validate long-term safety .

Propriétés

Numéro CAS |

146446-03-9 |

|---|---|

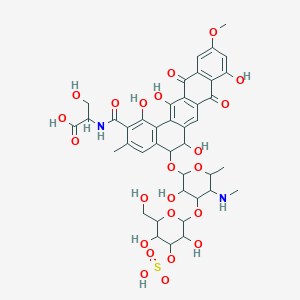

Formule moléculaire |

C41H46N2O23S |

Poids moléculaire |

966.9 g/mol |

Nom IUPAC |

2-[[5-[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C41H46N2O23S/c1-11-5-17-24(31(51)21(11)38(55)43-18(9-44)39(56)57)23-15(8-16-25(32(23)52)28(48)14-6-13(61-4)7-19(46)22(14)27(16)47)29(49)35(17)64-40-33(53)36(26(42-3)12(2)62-40)65-41-34(54)37(66-67(58,59)60)30(50)20(10-45)63-41/h5-8,12,18,20,26,29-30,33-37,40-42,44-46,49-54H,9-10H2,1-4H3,(H,43,55)(H,56,57)(H,58,59,60) |

Clé InChI |

NXBPDHXFSCZHOH-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |

SMILES canonique |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(C(O7)CO)O)OS(=O)(=O)O)O)NC |

Synonymes |

N-((5-O-(4',6'-dideoxy-4'-(methylamino)-3'-O-(3''-O-sulfo-beta-D-glucopyranosyl)-beta-D-galactopyranosyl)-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-1-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacene-2-yl)carbonyl)-D-serine pradimicin FS |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.